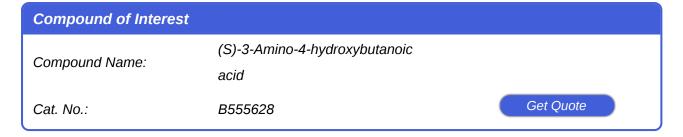


The Neurotransmission Role of (S)-3-Amino-4hydroxybutanoic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-4-hydroxybutanoic acid, a stereoisomer of 4-amino-3-hydroxybutanoic acid (GABOB), is a fascinating molecule with significant implications for neurotransmission. As an analogue of the principal inhibitory neurotransmitter in the mammalian central nervous system, gamma-aminobutyric acid (GABA), (S)-GABOB exerts its effects through interaction with GABA receptors. This technical guide provides an in-depth exploration of the role of (S)-3-Amino-4-hydroxybutanoic acid in neurotransmission, focusing on its receptor interactions, signaling pathways, and the experimental methodologies used to elucidate its function.

Data Presentation: Receptor Binding and Functional Activity

The interaction of **(S)-3-Amino-4-hydroxybutanoic acid** with GABA receptors is stereoselective, meaning the (S) and (R) enantiomers exhibit different affinities and functional activities at the various receptor subtypes.[1] The following tables summarize the available quantitative data for the enantiomers of GABOB.



Enantiomer	Receptor Subtype	Binding Affinity (IC50/Ki)	Reference
(S)-3-Amino-4- hydroxybutanoic acid	GABAA	Higher affinity than (R)-enantiomer	[1][2]
(R)-3-Amino-4- hydroxybutanoic acid	GABAA	IC50 = 1 μM	[3]
(S)-3-Amino-4- hydroxybutanoic acid	GABAB	Lower affinity than (R)-enantiomer	[1][2]
(R)-3-Amino-4- hydroxybutanoic acid	GABAB	IC50 = 0.35 μM	[3]

Table 1: Binding Affinities of GABOB Enantiomers at GABAA and GABAB Receptors.

Enantiomer	Receptor Subtype	Agonist Activity (EC50)	Efficacy	Reference
(S)-3-Amino-4- hydroxybutanoic acid	GABAA	More potent than (R)-enantiomer	Agonist	[1]
(S)-3-Amino-4- hydroxybutanoic acid	GABAB	Less potent than (R)-enantiomer	Partial Agonist	[2]
(R)-3-Amino-4- hydroxybutanoic acid	GABAB	More potent agonist than (S)- enantiomer	Agonist	[1][2]
(S)-3-Amino-4- hydroxybutanoic acid	GABAC (ρ1)	EC50 = 45 μM	Full Agonist	[2]
(R)-3-Amino-4- hydroxybutanoic acid	GABAC (ρ1)	EC50 = 19 μM	Full Agonist	[2][3]



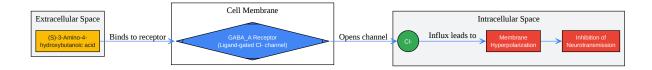
Table 2: Functional Activities of GABOB Enantiomers at GABA Receptor Subtypes.

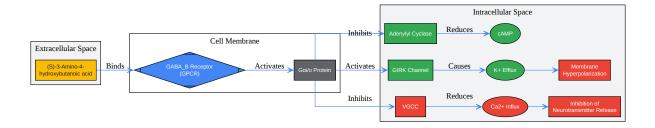
Signaling Pathways

(S)-3-Amino-4-hydroxybutanoic acid modulates neuronal activity by activating distinct signaling pathways associated with GABAA and GABAB receptors.

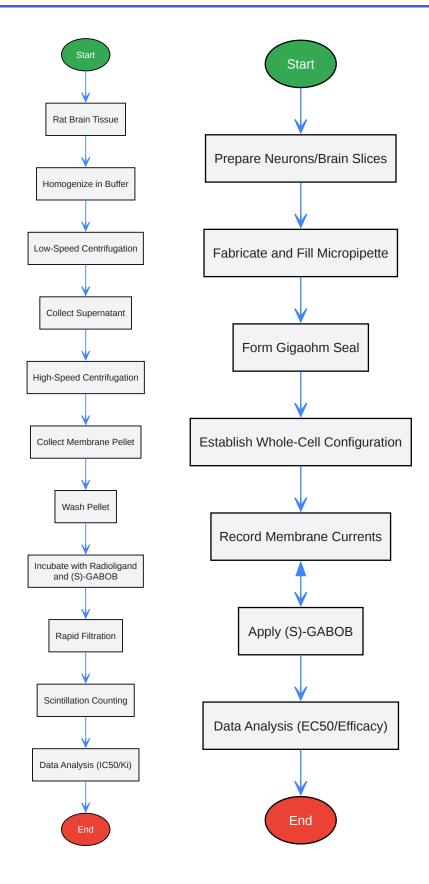
GABAA Receptor Signaling

The GABAA receptor is an ionotropic receptor that forms a chloride ion channel. The binding of an agonist, such as **(S)-3-Amino-4-hydroxybutanoic acid**, leads to the opening of this channel, resulting in an influx of chloride ions into the neuron. This influx hyperpolarizes the cell membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.









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